N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Descripción
This compound is a pyrazolecarboxamide derivative featuring a 1-methyl-3-(4-fluorophenyl)-substituted pyrazole core. The carboxamide group at position 5 is linked to a but-2-yn-1-yl chain bearing a benzo[d][1,3]dioxol-5-yloxy moiety. The 4-fluorophenyl group is a common pharmacophore in bioactive pyrazoles, contributing to hydrophobic interactions and target binding . The benzo[d][1,3]dioxole group may enhance metabolic stability, as seen in related compounds .
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4/c1-26-19(13-18(25-26)15-4-6-16(23)7-5-15)22(27)24-10-2-3-11-28-17-8-9-20-21(12-17)30-14-29-20/h4-9,12-13H,10-11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWGLWRFBKAFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the structure, synthesis, and biological activity of this compound, supported by data tables and research findings.
Structural Characteristics
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- Pyrazole ring : Often associated with various pharmacological activities.
Chemical Formula : CHNO
Molecular Weight : 449.5 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
- Introduction of the But-2-yn-1-yl Linker : This is often accomplished through a Sonogashira coupling reaction involving an alkyne and an aryl halide in the presence of a palladium catalyst.
- Formation of the Pyrazole Ring : Various methods can be employed to introduce the pyrazole structure.
Biological Activity
Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant biological activities, particularly as an inhibitor in various pathways related to inflammation and cancer.
The biological activity is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound may act on specific enzymes involved in inflammatory pathways.
- Receptor Interaction : Potential interaction with receptors that mediate cellular responses related to cancer progression.
Case Studies and Research Findings
Several studies have evaluated the biological effects of similar compounds or derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound A | Cytotoxicity against MCF-7 cells | 4.36 µM | |
| Compound B | Antimicrobial activity | MIC = 31.25 µg/mL | |
| Compound C | Anti-inflammatory effects | Not specified |
Notable Findings
- Cytotoxicity : Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer).
- Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects, indicating a broad spectrum of biological activity.
- Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole moiety may enhance anti-inflammatory actions through modulation of specific pathways.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights structural differences among pyrazolecarboxamide derivatives:
Key Observations :
- The 4-fluorophenyl group is a conserved feature in many derivatives, suggesting its role in target engagement .
- The benzo[d][1,3]dioxole moiety may confer improved metabolic stability, as seen in piperidine derivatives .
Antibacterial and Antifungal Activity
- Compound 10 () : Exhibits antibacterial activity via sulfonamide-mediated interactions, though its potency (32% yield after purification) suggests moderate efficacy .
- Penflufen () : A commercial fungicide where substitutions (e.g., phenyl for methyl) enhance antifungal activity. The target compound’s benzodioxole group may similarly improve fungicidal properties .
- Pyrazole Derivatives (): Compounds with 4-fluorophenyl and pyrazole cores show strong binding to S.
Pharmacokinetic and Toxicity Profiles
- Benzodioxole-Containing Compounds () : Demonstrated favorable pharmacokinetics in piperidine derivatives, suggesting the target compound may share enhanced bioavailability .
- Cannabinoid Receptor Studies (): Fluorine substitutions influence receptor affinity (e.g., HU 210’s CB1 selectivity). The target’s 4-fluorophenyl group may confer selectivity for analogous targets .
Q & A
Q. What multi-step synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential reactions starting with functionalization of the benzo[d][1,3]dioxole moiety. A key step is the coupling of the alkyne-containing side chain (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl) to the pyrazole-carboxamide core. Optimization focuses on:
- Catalyst selection : Copper(I) catalysts (e.g., CuI) for Sonogashira coupling to form the alkyne linkage .
- Temperature control : Reactions often require low temperatures (<0°C) to suppress side reactions during carboxamide formation .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane or ether/pentane improves purity (63% yield achieved in similar syntheses) .
Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and substitution patterns on the benzo[d][1,3]dioxole. For example, aromatic protons on the 4-fluorophenyl group appear as doublets (δ 7.2–7.6 ppm) .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) validate functional groups .
- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Fluorescence-based assays (e.g., Factor Xa inhibition, similar to razaxaban) .
- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
- Receptor binding : Competitive binding assays with CB1/CB2 receptors, given structural similarity to pyrazole-based antagonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?
- Bioisosteric replacements : Replacing the benzo[d][1,3]dioxole with thiophene (as in CB1 antagonists) improves hydrophobic interactions with receptor pockets .
- Alkyne chain variation : Shortening the but-2-yn-1-yl spacer reduces metabolic instability while maintaining binding affinity .
- Fluorophenyl substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances potency against serine proteases .
Q. What strategies address contradictory data in pharmacokinetic (PK) profiles across species?
- Protein binding adjustments : High plasma protein binding (>99%) in rodents vs. humans may explain efficacy discrepancies. Use equilibrium dialysis to measure free fractions .
- Metabolite identification : LC-MS/MS profiling reveals species-specific oxidation of the alkyne moiety, necessitating deuterium labeling to stabilize the compound .
- CYP inhibition assays : Co-incubation with CYP3A4/2D6 inhibitors clarifies metabolic pathways .
Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?
- Homology modeling : Build a CB1 receptor model using templates like SR141716A (PDB: 5TGZ). The pyrazole-carboxamide forms hydrogen bonds with Lys192 and π-π stacking with Phe174 .
- Free energy calculations : MM-GBSA estimates ΔG values to prioritize substituents (e.g., fluorophenyl vs. chlorophenyl) .
- Solvent accessibility analysis : The benzo[d][1,3]dioxole’s orientation in the binding pocket influences solubility and off-target effects .
Q. What experimental designs resolve discrepancies in reported IC₅₀ values for enzyme inhibition?
- Standardized assay conditions : Control pH (7.4), ionic strength, and ATP concentration (for kinase assays) to minimize variability .
- Positive controls : Compare with reference inhibitors (e.g., rivaroxaban for Factor Xa) .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics independently of fluorescence-based assays .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
